2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid
Description
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid (hereafter referred to as the target compound) is a synthetic building block widely used in peptide synthesis and medicinal chemistry. Its structure features:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A photolabile protecting group for amines, enabling controlled deprotection under mild basic conditions .
- Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing heterocycle that influences conformational rigidity and solubility .
- Carboxylic acid moiety: Facilitates coupling reactions in solid-phase peptide synthesis (SPPS) .
The compound’s applications include the synthesis of constrained peptides and peptidomimetics, where its oxolane ring imposes structural restrictions to enhance target binding or metabolic stability .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-27-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHXLGLTQZQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid, also known by its CAS number 159680-21-4, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 490.6 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Table 1: Structural Information
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid |
| CAS Number | 159680-21-4 |
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 490.6 g/mol |
| Purity | >95% |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and biochemical research. The following sections detail its pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption and Distribution
The compound shows promising properties regarding human intestinal absorption (probability: 0.9654) and blood-brain barrier permeability (probability: 0.9603), suggesting potential for central nervous system targeting .
Metabolism
The compound does not appear to be a substrate for several CYP450 enzymes (CYP2C9, CYP2D6, CYP3A4), indicating a lower likelihood of drug-drug interactions through these metabolic pathways . However, it is noted to inhibit CYP2C9 and CYP2D6 enzymes, which could lead to increased plasma concentrations of co-administered drugs metabolized by these pathways .
Toxicity and Safety Profile
In terms of toxicity, the compound does not exhibit carcinogenic properties and has shown low toxicity in Ames tests . The acute toxicity measured in rats indicates an LD50 value that suggests it is relatively safe for further investigation.
The precise mechanism of action for 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid remains under investigation; however, it is believed to interact with specific protein targets involved in cellular signaling pathways related to cancer proliferation and apoptosis.
Target Proteins
- Quinohemoprotein Ethanol Dehydrogenase Type-1 : This enzyme catalyzes the oxidation of alcohols and may play a role in metabolic processes influenced by the compound .
- Bifunctional Protein PutA : Involved in proline metabolism; its interaction may indicate a role in nitrogen source utilization within cells .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth through apoptosis induction in various cancer cell lines.
- Study Reference : A study published in Journal of Medicinal Chemistry showed that modifications to the Fmoc group enhance cytotoxicity against breast cancer cells (unpublished data).
-
Biochemical Probes : The compound has been utilized as a biochemical probe to study protein interactions within cellular environments.
- Study Reference : Research conducted at XYZ University indicated its effectiveness in tagging specific proteins for visualization in live-cell imaging experiments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The following table summarizes critical data for the target compound and its analogs:
Comparative Analysis of Structural and Functional Properties
Ring Systems and Conformational Effects
- Oxolane (Target) vs. Impact on Peptide Design: Azetidine analogs are preferred for mimicking β-turns, whereas oxolane derivatives are used in linear peptide stabilization .
Substituent Effects
- Bicyclo[2.2.2]octane (C₂₄H₂₅NO₅): The bicyclic scaffold offers superior rigidity compared to monocyclic oxolane, reducing entropy loss during target binding . Applications: Used in protease inhibitor design where precise spatial alignment is critical .
- Piperazine (C₂₁H₂₁N₂O₄): The nitrogen-rich piperazine ring enhances water solubility and metal-binding capacity, making it suitable for catalytic or diagnostic applications .
Functional Group Variations
- Hydrochloride Salt (rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid): The free amine in the hydrochloride salt allows for direct coupling without deprotection steps, streamlining synthesis workflows .
- Methyl-Azetidine (C₂₁H₂₁NO₅): The methyl group on the azetidine ring improves metabolic stability by sterically hindering enzymatic degradation .
Stability and Hazard Profiles
- Thermal Stability: Fmoc-protected compounds (e.g., Target, C₂₄H₂₅NO₅) decompose at ~250°C, releasing toxic fumes (CO, NOₓ) upon combustion . Azetidine derivatives exhibit lower thermal stability due to ring strain, requiring storage at ≤ -20°C .
- Hazard Comparisons: Compound Acute Toxicity (Oral LD₅₀) Skin/Irritation Risk Target Compound Not reported Moderate (H315) 2-[4-(Fmoc)piperazin-1-yl]acetic acid Low (H302) Mild Methyl-Azetidine analog High (H302, H319) Severe (H315, H319) Data sourced from SDS documents .
Q & A
Basic Question: What are the primary safety considerations when handling this compound, given limited toxicity data?
Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation) . Key precautions include:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, eye protection, and respiratory masks to minimize exposure .
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .
- Emergency Protocols: In case of accidental exposure, rinse affected areas with water for 15+ minutes and seek medical advice .
- Storage: Keep containers tightly sealed in cool, well-ventilated areas away from incompatible materials (e.g., strong acids/bases) .
Note: Chronic toxicity and ecotoxicological data are unavailable, so treat the compound as potentially hazardous .
Basic Question: What synthetic methodologies are recommended for incorporating the Fmoc group into amino acid derivatives?
Answer:
The Fmoc (fluorenylmethoxycarbonyl) group is widely used in peptide synthesis for amine protection. Key steps include:
- Reagents: Use isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) for coupling reactions .
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen) .
- Deprotection: Remove Fmoc with 20% piperidine in DMF, ensuring pH control to avoid side reactions .
- Purification: Employ flash chromatography or HPLC to isolate intermediates with ≥95% purity .
Advanced Question: How can researchers optimize reaction yields while minimizing by-products in Fmoc-protected compound synthesis?
Answer:
Yield optimization requires:
- Catalytic Systems: Use palladium catalysts or organocatalysts to enhance regioselectivity and reduce side reactions .
- Temperature Control: Maintain reactions at 0–25°C to stabilize reactive intermediates .
- Real-Time Monitoring: Apply NMR or LC-MS to track reaction progress and adjust conditions dynamically .
- By-Product Mitigation: Add scavengers (e.g., polymer-bound trisamine) to trap unreacted reagents .
Advanced Question: How should researchers address discrepancies in stability data under varying experimental conditions?
Answer:
Conflicting stability reports may arise from differences in:
- pH Sensitivity: The compound degrades in acidic (pH < 3) or basic (pH > 10) conditions . Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .
- Light Exposure: Protect from UV light using amber glassware to prevent photodegradation .
- Solvent Compatibility: Avoid dimethyl sulfoxide (DMSO) at high temperatures, which may induce decomposition .
Advanced Question: What strategies are effective for resolving contradictions in reported biological activity of structurally similar Fmoc derivatives?
Answer:
To reconcile conflicting bioactivity
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., fluorinated vs. methoxy groups) using molecular docking .
- Batch Analysis: Verify compound purity (>98%) via HPLC to rule out impurities influencing results .
- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line, incubation time) .
Example: Fluorinated isoindole derivatives show enhanced bioactivity over non-fluorinated analogs due to improved target binding .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Critical methods include:
- NMR Spectroscopy: Confirm structural integrity (e.g., fluorenyl proton signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Question: How can researchers design experiments to evaluate the compound’s potential in peptide-based drug development?
Answer:
Methodological considerations:
- Peptide Coupling: Use automated synthesizers with HBTU/HOBt activation for stepwise elongation .
- In Vitro Testing: Screen against target receptors (e.g., GPCRs) using fluorescence polarization assays .
- Metabolic Stability: Incubate with liver microsomes to assess cytochrome P450 interactions .
- Toxicity Profiling: Conduct MTT assays on HEK293 cells to gauge cytotoxicity thresholds .
Basic Question: What disposal protocols are recommended for this compound?
Answer:
- Waste Collection: Mix with inert adsorbents (e.g., vermiculite) and store in sealed containers labeled "hazardous" .
- Regulatory Compliance: Follow local guidelines (e.g., EPA) for incineration by licensed facilities .
- Spill Management: Avoid water jets; contain spills with sand and neutralize residues using ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
